1H-Benzimidazole zinc salt trihydrate

Catalog No.
S12984094
CAS No.
M.F
C14H16N4O3Zn
M. Wt
353.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole zinc salt trihydrate

Product Name

1H-Benzimidazole zinc salt trihydrate

IUPAC Name

zinc;benzimidazol-1-ide;trihydrate

Molecular Formula

C14H16N4O3Zn

Molecular Weight

353.7 g/mol

InChI

InChI=1S/2C7H5N2.3H2O.Zn/c2*1-2-4-7-6(3-1)8-5-9-7;;;;/h2*1-5H;3*1H2;/q2*-1;;;;+2

InChI Key

SDIMSNCXSZTRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N-]C=N2.C1=CC=C2C(=C1)[N-]C=N2.O.O.O.[Zn+2]

1H-Benzimidazole zinc salt trihydrate is a coordination compound formed from the heterocyclic aromatic compound 1H-benzimidazole, zinc ions, and water molecules. The chemical structure consists of a bicyclic framework where a benzene ring is fused to an imidazole ring, with nitrogen atoms located at the 1 and 3 positions. This compound has garnered attention due to its diverse biological activities and applications in various scientific fields, particularly in medicinal chemistry and material science .

  • Oxidation: It can be oxidized to yield benzimidazole N-oxides using reagents like hydrogen peroxide.
  • Reduction: Reduction reactions can convert benzimidazole derivatives into corresponding amines, typically employing reducing agents such as sodium borohydride.
  • Substitution: Electrophilic substitution reactions allow for the introduction of various substituents onto the benzimidazole ring under acidic or basic conditions.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

The biological activities of 1H-benzimidazole zinc salt trihydrate are notable, particularly in:

  • Antimicrobial Properties: It exhibits activity against various pathogens, making it useful in developing antimicrobial agents.
  • Antiviral Effects: The compound has shown potential in inhibiting viral replication.
  • Anticancer Activity: Benzimidazole derivatives are known to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. The presence of zinc may enhance these effects by stabilizing the molecular structure and facilitating interactions with biological targets .

Synthesis of 1H-benzimidazole zinc salt trihydrate can be achieved through several methods:

  • Condensation Reaction: The primary method involves the condensation of 1,2-phenylenediamine with aldehydes in the presence of an acid catalyst. For example, heating these reactants with formic acid or acetic acid produces 1H-benzimidazole.
  • Metal Complex Formation: In industrial settings, zinc oxide nanoparticles can be employed as catalysts to enhance reaction efficiency and yield. This method is eco-friendly and cost-effective, facilitating large-scale production .

1H-Benzimidazole zinc salt trihydrate has a wide range of applications:

  • Pharmaceuticals: It is utilized in developing drugs for treating infections, cancer, and other diseases. Notable examples include antiparasitic agents like albendazole.
  • Coordination Chemistry: The compound serves as a ligand in forming metal complexes with various metals, enhancing their stability and reactivity.
  • Industrial Uses: It finds applications in synthesizing dyes, pigments, and other industrial chemicals due to its chemical properties .

Interaction studies indicate that 1H-benzimidazole zinc salt trihydrate interacts with various molecular targets in biological systems. Its mechanism of action involves binding to enzymes or receptors, inhibiting their activity. This interaction can lead to significant biological effects such as antimicrobial action or anticancer efficacy. The zinc ion plays a crucial role by stabilizing the compound's structure and enhancing its pharmacological properties .

Several compounds share structural similarities with 1H-benzimidazole zinc salt trihydrate:

Compound NameStructure DescriptionUnique Features
1H-BenzimidazoleParent compound without metal or hydrateBasic structure; lacks enhanced properties from zinc
2-MethylbenzimidazoleMethyl group at the 2-positionAltered solubility and reactivity
5,6-DimethylbenzimidazoleMethyl groups at the 5 and 6 positionsIncreased lipophilicity; potential for different interactions
2H-Benzimidazole-2-thioneThione derivativeDifferent functional group; potential antioxidant properties

Uniqueness: The presence of the zinc ion in 1H-benzimidazole zinc salt trihydrate enhances its coordination chemistry and biological activity compared to other benzimidazole derivatives. This unique feature allows for improved pharmacological properties and stability .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

352.051382 g/mol

Monoisotopic Mass

352.051382 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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